molecular formula C13H13N5O3 B2547204 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide CAS No. 2034415-24-0

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2547204
CAS No.: 2034415-24-0
M. Wt: 287.279
InChI Key: UKXNFKJUBXJDOD-UHFFFAOYSA-N
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Description

“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide” is a compound that contains a triazolo[4,3-a]pyrazine nucleus . This nucleus is part of a class of compounds known as triazoles, which are nitrogenous heterocyclic moieties . Triazoles are present in a number of drug classes due to their ability to bind in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution . In one method, 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine is substituted with different amines and triazole-2-thiol . Another method involves the use of Cbz-protected piperazinones, which are cyclized and then deprotected by hydrogenation on Pd/C .


Molecular Structure Analysis

The molecular structure of “this compound” can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The molecular formula is C15H13F2N5O2, with an average mass of 333.293 Da and a monoisotopic mass of 333.103729 Da .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds can be studied using various techniques. For instance, the synthesized bis [1,2,4]triazolo [4,3- b :3,4- f ] [1,2,4,5]tetrazines show weak luminescent properties in MeCN solution . They also exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10^-4 to 10^-6 cm^2 V^-1 s^-1 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the basic optical, electrochemical, and semiconductor properties of the resulting compounds have been studied .

Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial and Antifungal Properties : The synthesis of pyrano[2,3-d]pyrimidine and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidine derivatives has been reported, with some compounds showing promising antibacterial activities. This highlights the potential of these compounds in developing new antimicrobial agents (A. El-Agrody et al., 2000).
  • Synthesis of Furo[3,2-b]pyrrole Derivatives : Research on 8-ethoxyfuro[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazine synthesis reveals its process and antibacterial activity evaluation, suggesting its utility in antibacterial drug development (Ivana Zemanov et al., 2017).
  • Antitumor and Antimicrobial Activities : Novel N-arylpyrazole-containing enaminones have been synthesized, showing significant antitumor and antimicrobial effects. This indicates the compound's potential in cancer therapy and infection control (S. Riyadh, 2011).
  • Herbicidal Activity : Compounds with structures similar to N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide have been prepared and found to possess excellent herbicidal activity, suggesting their use in agriculture to manage weed growth (M. Moran, 2003).
  • Adenosine A2A Receptor Antagonists : Furanyl derivatives, including compounds related to the specified chemical, have been studied as adenosine A2A receptor (A2AR) antagonists, indicating potential applications in neurological disorders (Camila Muñoz-Gutiérrez et al., 2016).

Future Directions

The future directions for research on “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide” and similar compounds could involve further exploration of their synthesis, characterization, and biological activities . There is an urgent need to develop new antimicrobial agents with excellent antibacterial activity , and these compounds could potentially play a role in this development.

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3/c1-2-20-13-11-17-16-10(18(11)6-5-14-13)8-15-12(19)9-4-3-7-21-9/h3-7H,2,8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXNFKJUBXJDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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